2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester
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Overview
Description
2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester is a boronic acid derivative widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester typically involves the reaction of tert-butyl-dimethylsilylacetylene with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Scientific Research Applications
2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This property makes it an effective reagent in cross-coupling reactions, where it facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of palladium catalysts and the transfer of boron groups to organic substrates .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-Butyldimethylsilyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[(tert-Butyldimethylsilyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyldimethyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
Uniqueness
What sets 2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester apart from similar compounds is its unique structure, which combines the stability of the tert-butyldimethylsilyl group with the reactivity of the boronic acid pinacol ester. This combination makes it particularly effective in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C19H31BN2O2Si |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C19H31BN2O2Si/c1-14-15(20-23-18(5,6)19(7,8)24-20)13-21-16(22-14)11-12-25(9,10)17(2,3)4/h13H,1-10H3 |
InChI Key |
HUBQCBDFAZMDBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)C#C[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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